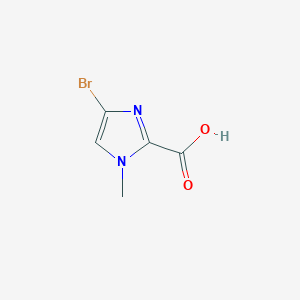![molecular formula C8H12ClF2NO2 B13458850 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-3-azabicyclo[321]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound that contains both fluorine and nitrogen atoms, making it a unique structure in the field of organic chemistry
Métodos De Preparación
The synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles and electrophiles under controlled temperature and pH conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets such as receptors and enzymes. The unique structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride makes it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity for these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane . These compounds share the bicyclic scaffold but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of stability and reactivity.
Propiedades
Fórmula molecular |
C8H12ClF2NO2 |
|---|---|
Peso molecular |
227.63 g/mol |
Nombre IUPAC |
8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)5-1-2-7(8,6(12)13)4-11-3-5;/h5,11H,1-4H2,(H,12,13);1H |
Clave InChI |
JWNGUJQVNTZQEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNCC1C2(F)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)






![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)

![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)




